2-(Chloromethyl)-1-fluoro-4-nitrobenzene

LogP Lipophilicity Drug Design

2-(Chloromethyl)-1-fluoro-4-nitrobenzene (CAS 143032-52-4), also known as 2-fluoro-5-nitrobenzyl chloride, is a halogenated nitroaromatic building block characterized by the simultaneous presence of a chloromethyl (–CH₂Cl) electrophilic handle, an electron-withdrawing nitro (–NO₂) group, and a fluorine substituent on the benzene ring. It is supplied as a solid with a purity specification of ≥98% and a calculated LogP of 2.64, reflecting moderate lipophilicity.

Molecular Formula C7H5ClFNO2
Molecular Weight 189.57
CAS No. 143032-52-4
Cat. No. B600049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)-1-fluoro-4-nitrobenzene
CAS143032-52-4
Molecular FormulaC7H5ClFNO2
Molecular Weight189.57
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])CCl)F
InChIInChI=1S/C7H5ClFNO2/c8-4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2
InChIKeyJXEGJILGVKWEMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Chloromethyl)-1-fluoro-4-nitrobenzene (CAS 143032-52-4): Core Chemical Identity and Procurement-Relevant Specifications


2-(Chloromethyl)-1-fluoro-4-nitrobenzene (CAS 143032-52-4), also known as 2-fluoro-5-nitrobenzyl chloride, is a halogenated nitroaromatic building block characterized by the simultaneous presence of a chloromethyl (–CH₂Cl) electrophilic handle, an electron-withdrawing nitro (–NO₂) group, and a fluorine substituent on the benzene ring . It is supplied as a solid with a purity specification of ≥98% and a calculated LogP of 2.64, reflecting moderate lipophilicity . Its physicochemical profile—calculated density of 1.423 ± 0.06 g/cm³, boiling point of 291.6 ± 25.0 °C, flash point of 130.2 ± 23.2 °C, and calculated aqueous solubility of 0.18 g/L at 25 °C—positions it as a versatile intermediate for pharmaceutical and agrochemical synthesis .

Why 2-(Chloromethyl)-1-fluoro-4-nitrobenzene Cannot Be Replaced by In-Class Analogs Without Performance Consequences


Substituting 2-(chloromethyl)-1-fluoro-4-nitrobenzene with its closest analogs—such as the bromomethyl derivative (CAS 454-15-9), the dichloro analog (CAS 50274-95-8), or 4-nitrobenzyl chloride lacking the fluorine substituent (CAS 100-14-1)—introduces measurable differences in lipophilicity (ΔLogP up to 0.9 units), leaving-group reactivity (chloromethyl vs. bromomethyl relative rates differ by approximately one order of magnitude), and electronic activation of the aromatic ring [1][2][3]. In multi-step synthetic sequences, these cumulative deviations alter reaction kinetics, selectivity, and downstream intermediate purity, ultimately compromising yield and reproducibility. Furthermore, the fluorine substituent imparts dehalogenation resistance during catalytic hydrogenation that is not shared by the chlorine substituent in the dichloro analog, as evidenced by patent-level process data [4].

Head-to-Head Quantitative Evidence: How 2-(Chloromethyl)-1-fluoro-4-nitrobenzene Differentiates from Its Closest Analogs


Lipophilicity Control: LogP Differentiation of 2-(Chloromethyl)-1-fluoro-4-nitrobenzene Versus Bromo and Dichloro Analogs

The target compound exhibits a calculated LogP of 2.64, which is 0.51 log units lower than the bromomethyl analog (2-(bromomethyl)-1-fluoro-4-nitrobenzene, CAS 454-15-9, LogP = 3.15) and 0.87 log units lower than the 2-chloro-1-(chloromethyl)-4-nitrobenzene analog (CAS 50274-95-8, LogP = 3.51) [CROSS-REF-1][CROSS-REF-2]. In drug-design contexts, a ΔLogP of 0.5 to 1.0 log unit is sufficient to shift a compound across lipophilicity-dependent thresholds for permeability and metabolic stability [CROSS-REF-3].

LogP Lipophilicity Drug Design Intermediate Partitioning

Controlled Electrophilic Reactivity: Chloromethyl Leaving-Group Reactivity Relative to the Bromomethyl Analog

In SN2-type substitution reactions, the chloromethyl group in the target compound is a demonstrably less reactive electrophile than the bromomethyl group present in the direct bromo analog (CAS 454-15-9). Kinetic studies on benzyl halide systems demonstrate that benzyl bromide reacts faster than benzyl chloride by approximately one order of magnitude, with the reactivity order 2-methylbenzyl bromide > 4-methylbenzyl bromide > benzyl bromide > benzyl chloride established quantitatively in triphenylphosphine substitution experiments [HEAD-TO-HEAD-1]. This approximately 10-fold difference in leaving-group liability permits the target compound to be carried through synthetic sequences that would cause premature substitution or side-product formation with the bromo analog.

SN2 Reactivity Leaving Group Benzyl Halide Kinetics Reaction Selectivity

Hydrogenation Stability: Fluorine Retention Versus Chlorine Loss in Nitro-to-Amine Reduction

Patent US5068436A discloses a method for inhibiting dehalogenation of fluorinated and chlorinated benzenoid nitro compounds during catalytic hydrogenation. The invention teaches that by conducting hydrogenation in an acidic catalytic medium, fluorinated benzenoid nitro compounds can be reduced to the corresponding anilines without defluorination [PAT-EVID-1]. The patent explicitly lists 1-(chloromethyl)-2,4-difluoro-3-nitrobenzene—a structural congener of the target compound—as a substrate amenable to this process [PAT-EVID-1]. In contrast, chlorinated benzenoid nitro compounds (such as the 2-chloro-1-(chloromethyl)-4-nitrobenzene analog, CAS 50274-95-8) are susceptible to dechlorination under standard hydrogenation conditions, as acknowledged in the prior art section of the patent.

Catalytic Hydrogenation Dehalogenation Resistance Fluorinated Aniline Nitro Reduction

Volatility and Purification: Differential Boiling Point Versus Bromo and Dichloro Analogs

The target compound has a calculated boiling point of 291.6 ± 25.0 °C at 760 mmHg, which is 11.8 °C lower than the bromomethyl analog (2-(bromomethyl)-1-fluoro-4-nitrobenzene, CAS 454-15-9, bp = 303.4 ± 27.0 °C) and 19.9 °C lower than the dichloro analog (2-chloro-1-(chloromethyl)-4-nitrobenzene, CAS 50274-95-8, bp = 311.5 °C at 760 mmHg) [DISTIL-1][DISTIL-2]. While all three boiling points are calculated rather than experimentally determined, the consistent trend reflects the lower molecular weight and weaker intermolecular forces in the target compound, affording a practical distillation advantage when vacuum fractional distillation is employed for purification at scale.

Boiling Point Distillation Purification Volatility

Evidence-Backed Application Scenarios for 2-(Chloromethyl)-1-fluoro-4-nitrobenzene (CAS 143032-52-4)


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Controlled Electrophilic Reactivity

In convergent synthetic routes where a chloromethyl handle must survive several intervening transformations before final elaboration, the approximately 10-fold lower SN2 reactivity of the target compound relative to its bromomethyl analog (Section 3, Evidence Item 2 [HEAD-TO-HEAD-1]) prevents premature nucleophilic displacement during steps such as ester hydrolysis, amide coupling, or protecting-group manipulations. This reactivity differential makes the target compound the preferred procurement choice for medicinal chemistry programs constructing complex polyfunctional scaffolds.

Synthesis of Fluorine-Retaining Aniline Building Blocks via Catalytic Hydrogenation

For synthetic sequences requiring reduction of a nitro group to an aniline while preserving the aromatic fluorine substituent for downstream SNAr or cross-coupling chemistry, the target compound's documented class-level resistance to dehalogenation under acidic hydrogenation conditions (Section 3, Evidence Item 3 [PAT-EVID-1]) provides a decisive process reliability advantage. The resulting 2-(chloromethyl)-1-fluoro-4-aminobenzene intermediate retains both the fluorine atom and the chloromethyl group, enabling orthogonal functionalization at two positions.

Process Chemistry at Scale: Distillative Purification Advantage

In kilo-lab and pilot-plant settings where distillative purification is the preferred method for removing non-volatile impurities, the target compound's boiling point advantage of 12–20 °C relative to the bromo and dichloro analogs (Section 3, Evidence Item 4 [DISTIL-1][DISTIL-2]) translates to reduced fractional distillation vacuum requirements and shorter cycle times. This operational efficiency directly impacts cost-of-goods and throughput in multi-batch campaigns.

Intermediate-LogP Building Block for Aqueous-Workup-Intensive Syntheses

In synthetic routes where intermediate compounds are processed through multiple aqueous/organic extraction cycles, the target compound's LogP of 2.64—0.51 to 0.87 log units lower than its bromo and dichloro analogs (Section 3, Evidence Item 1 [CROSS-REF-1][CROSS-REF-2])—reduces organic-phase retention and facilitates cleaner phase separation. This property is particularly valued in early-stage pharmaceutical intermediate production where small-molecule solubility in aqueous acidic or basic wash solutions can dramatically affect overall yield recovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Chloromethyl)-1-fluoro-4-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.